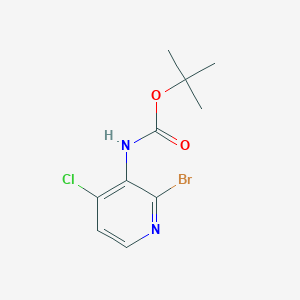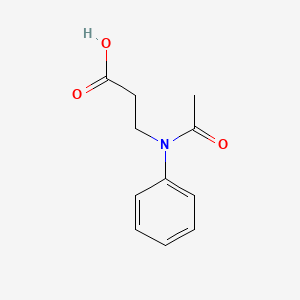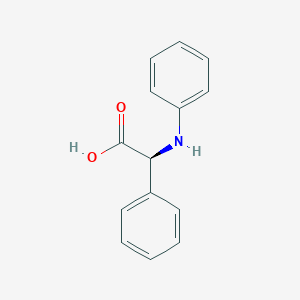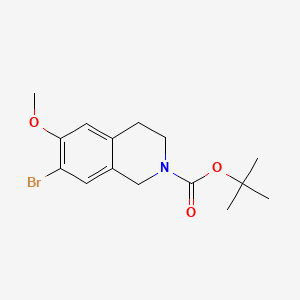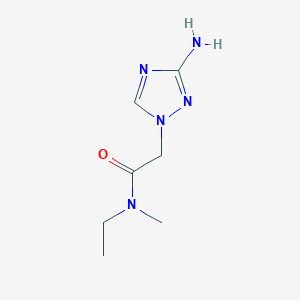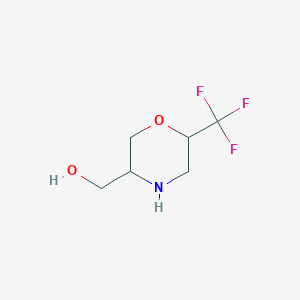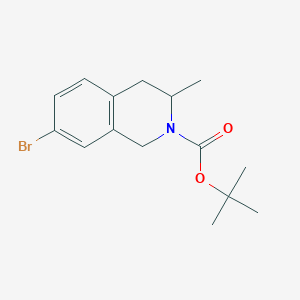![molecular formula C10H17F3N2O4S B13488317 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid is a chemical compound with the molecular formula C10H17F3N2O4S and a molecular weight of 318.3. This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane core and a methanesulfonyl group. The trifluoroacetic acid component is often used to stabilize the compound and enhance its solubility.
Preparation Methods
The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid typically involves multiple steps, starting with the formation of the diazaspiro nonane core. This can be achieved through a series of cyclization reactions. The methanesulfonyl group is then introduced via sulfonylation reactions, often using methanesulfonyl chloride as the sulfonylating agent. The final step involves the addition of trifluoroacetic acid to stabilize the compound .
Chemical Reactions Analysis
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the breakdown of the spirocyclic structure
Scientific Research Applications
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The spirocyclic structure allows the compound to fit into specific binding sites on enzymes or receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s solubility and stability, facilitating its transport and interaction within biological systems .
Comparison with Similar Compounds
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid can be compared with other spirocyclic compounds, such as:
2-Methanesulfonyl-2,6-diazaspiro[3.5]octane: Similar structure but with a smaller ring size.
2-Methanesulfonyl-2,6-diazaspiro[3.5]decane: Similar structure but with a larger ring size.
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, hydrochloride: Similar structure but with hydrochloride instead of trifluoroacetic acid.
The uniqueness of this compound lies in its specific combination of the spirocyclic core, methanesulfonyl group, and trifluoroacetic acid, which together confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17F3N2O4S |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
2-methylsulfonyl-2,8-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O2S.C2HF3O2/c1-13(11,12)10-6-8(7-10)3-2-4-9-5-8;3-2(4,5)1(6)7/h9H,2-7H2,1H3;(H,6,7) |
InChI Key |
UIRWZWVBLWFZEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCCNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


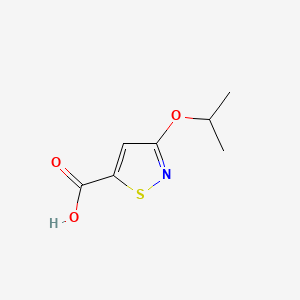
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)
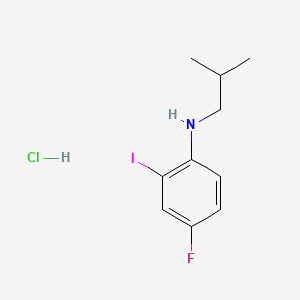
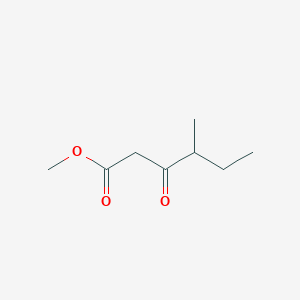
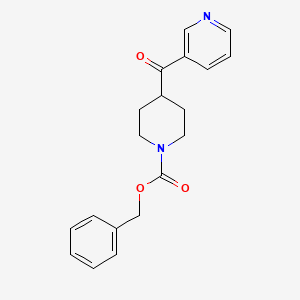
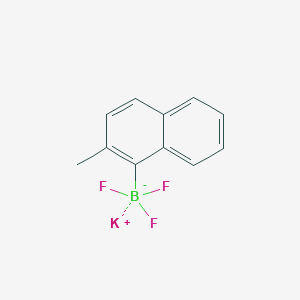
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
